3-Nitro-5,6,7,8-tetrahydroquinoline (3-NTHQ) is primarily used as a building block or intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its chemical structure, containing a nitro group and a tetrahydroquinoline core, makes it a versatile starting material for diverse target molecules. Studies have shown its application in the synthesis of:
While the primary application of 3-NTHQ lies in its use as a synthetic intermediate, some scientific research explores its direct biological activity. Studies have investigated its potential:
3-Nitro-5,6,7,8-tetrahydroquinoline is a heterocyclic organic compound characterized by a fused ring structure that includes a nitrogen atom. Its molecular formula is , and it has a molecular weight of approximately 178.19 g/mol. The compound features a nitro group (-NO₂) at the 3-position of the tetrahydroquinoline framework, which influences its chemical reactivity and biological activity. The presence of the tetrahydroquinoline moiety contributes to its potential applications in medicinal chemistry and as a building block for various organic syntheses.
3-Nitro-5,6,7,8-tetrahydroquinoline exhibits notable biological activities. It has been studied for its potential anti-inflammatory properties and its role as an antagonist of the complement C5a receptor. This receptor is implicated in various inflammatory diseases, making compounds like 3-nitro-5,6,7,8-tetrahydroquinoline of interest for therapeutic development . Additionally, the compound's structural characteristics suggest it may interact with various biological targets due to its ability to form hydrogen bonds and its lipophilicity.
Several synthesis methods have been documented for producing 3-nitro-5,6,7,8-tetrahydroquinoline:
3-Nitro-5,6,7,8-tetrahydroquinoline has several applications:
Interaction studies involving 3-nitro-5,6,7,8-tetrahydroquinoline focus on its binding affinity and efficacy against biological targets such as receptors involved in inflammation. Research indicates that modifications on the tetrahydroquinoline scaffold can significantly affect its interaction profile with C5a receptors and other protein targets. These studies are crucial for understanding how structural changes influence pharmacological activity and optimizing lead compounds for therapeutic use .
Several compounds share structural similarities with 3-nitro-5,6,7,8-tetrahydroquinoline. Below is a comparison highlighting their uniqueness:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5,6,7,8-Tetrahydroquinoline | Base structure without nitro group | Serves as a precursor for various derivatives |
| 4-Nitro-5,6,7,8-tetrahydroquinoline | Nitro group at position 4 | Different biological activity profile |
| 2-Methyl-5,6,7,8-tetrahydroquinoline | Methyl substitution at position 2 | Alters lipophilicity and receptor interactions |
| N-Methyl-5,6,7,8-tetrahydroquinoline | Methylated nitrogen | Potentially different pharmacokinetics |
| 2-Chloro-3-nitro-5,6,7,8-tetrahydroquinoline | Chloro substitution at position 2 | May exhibit different reactivity patterns |
The unique presence of the nitro group at the 3-position in 3-nitro-5,6,7,8-tetrahydroquinoline differentiates it from these similar compounds by potentially enhancing its reactivity and biological activity compared to others lacking this functional group.
3-Nitro-5,6,7,8-tetrahydroquinoline is a heterocyclic compound featuring a partially hydrogenated quinoline core structure with a nitro group substitution at the 3-position [1]. The molecular structure consists of a benzene ring fused with a pyridine ring, where the benzene portion is partially hydrogenated, forming a cyclohexane-like structure [2]. The nitro group (-NO2) is attached to the carbon at position 3 of the pyridine ring, creating an electron-withdrawing effect that influences the electronic distribution throughout the molecule [3].
The compound exhibits a relatively planar conformation in the pyridine portion, while the hydrogenated cyclohexane portion adopts a non-planar, chair-like conformation typical of saturated six-membered rings [4]. This structural arrangement creates an interesting hybrid molecule with both aromatic and aliphatic characteristics [5]. The nitro group lies approximately in the same plane as the pyridine ring due to conjugation between the π-electron systems, which enhances the overall stability of the molecular structure [1].
The molecular formula of 3-Nitro-5,6,7,8-tetrahydroquinoline is C9H10N2O2, containing 13 heavy atoms in total [5]. The compound features two nitrogen atoms—one as part of the pyridine ring and another within the nitro group—along with two oxygen atoms in the nitro group [6]. The spatial arrangement of these atoms contributes to the compound's unique physicochemical properties and reactivity patterns [3].
3-Nitro-5,6,7,8-tetrahydroquinoline is characterized by several key physical constants and identification parameters that are essential for its characterization and analysis [1]. The compound has a molecular weight of 178.19 g/mol, making it a relatively small organic molecule [5]. Its exact monoisotopic mass is 178.074227566 Da, which serves as an important identification parameter in high-resolution mass spectrometry analyses [5].
The compound is identified by its unique Chemical Abstracts Service (CAS) registry number 84531-35-1, which serves as a universal identifier in chemical databases and literature [6]. Additional identification parameters include its InChI key HBFBJEXFVBHLIC-UHFFFAOYSA-N and SMILES notation C1CCC2=C(C1)C=C(C=N2)N+[O-], which provide standardized representations of its chemical structure [5].
Table 1: Physical Constants and Identification Parameters of 3-Nitro-5,6,7,8-tetrahydroquinoline
| Parameter | Value |
|---|---|
| Molecular Formula | C9H10N2O2 |
| Molecular Weight | 178.19 g/mol |
| Exact Mass | 178.074227566 Da |
| CAS Number | 84531-35-1 |
| InChI | InChI=1S/C9H10N2O2/c12-11(13)8-5-7-3-1-2-4-9(7)10-6-8/h5-6H,1-4H2 |
| SMILES | C1CCC2=C(C1)C=C(C=N2)N+[O-] |
| XLogP3 | 1.9 |
| Topological Polar Surface Area | 58.7 Ų |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 0 |
| Rotatable Bonds | 0 |
The compound exhibits a calculated partition coefficient (XLogP3) of 1.9, indicating moderate lipophilicity [5]. This property suggests a balance between hydrophilic and hydrophobic characteristics, which influences its solubility in various solvents [2]. The topological polar surface area of 58.7 Ų reflects the surface area occupied by polar atoms (nitrogen and oxygen) in the molecule [5]. The compound contains 3 hydrogen bond acceptors and no hydrogen bond donors, which affects its intermolecular interactions and crystal packing arrangements [5] [6].
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insights into the structural characteristics of 3-Nitro-5,6,7,8-tetrahydroquinoline [7]. The 1H NMR spectrum of this compound exhibits distinct signals that correspond to the different proton environments within the molecule [8]. The aromatic region typically shows two signals: one for the proton at position 4 and another for the proton at position 2 of the pyridine ring [9]. These signals appear as singlets or doublets with small coupling constants due to their relative positions to the nitro group [7].
The aliphatic region of the 1H NMR spectrum displays more complex patterns corresponding to the protons in the hydrogenated portion of the molecule [10]. The methylene protons of the tetrahydro portion typically appear as multiplets due to complex coupling patterns with adjacent methylene groups [8]. The integration of these signals confirms the presence of eight protons in the cyclohexane-like portion of the molecule, consistent with the tetrahydro structure [9].
The 13C NMR spectrum of 3-Nitro-5,6,7,8-tetrahydroquinoline reveals nine distinct carbon signals, corresponding to the nine carbon atoms in the molecular structure [7]. The carbon bearing the nitro group typically appears downfield due to the electron-withdrawing effect of the nitro substituent [10]. The carbons in the aromatic portion show chemical shifts characteristic of sp2-hybridized carbons, while those in the tetrahydro portion exhibit shifts typical of sp3-hybridized carbons [9]. This spectral pattern serves as a definitive fingerprint for the identification and structural confirmation of the compound [8].
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of 3-Nitro-5,6,7,8-tetrahydroquinoline [1]. The electron impact (EI) mass spectrum typically shows a molecular ion peak at m/z 178, corresponding to the molecular weight of the compound [5]. This peak serves as confirmation of the molecular formula C9H10N2O2 [6].
The fragmentation pattern of 3-Nitro-5,6,7,8-tetrahydroquinoline under electron impact conditions follows characteristic pathways [7]. Common fragmentation includes the loss of the nitro group (-NO2), resulting in a fragment at m/z 132 [1]. Further fragmentation may involve the cleavage of the tetrahydro portion, yielding fragments that correspond to the core quinoline structure [7]. The intensity and distribution of these fragment peaks provide valuable information for structural elucidation and compound identification [5].
High-resolution mass spectrometry (HRMS) measurements of 3-Nitro-5,6,7,8-tetrahydroquinoline typically yield an exact mass very close to the calculated value of 178.074227566 Da [5]. This precision allows for accurate confirmation of the molecular formula and helps distinguish this compound from structural isomers or related compounds with similar nominal masses [6]. The mass spectrometry profile, therefore, serves as an essential tool in the analytical characterization of this compound [1].
Infrared (IR) spectroscopy reveals characteristic absorption bands that correspond to the functional groups present in 3-Nitro-5,6,7,8-tetrahydroquinoline [11]. The nitro group exhibits strong asymmetric and symmetric stretching vibrations typically observed in the regions of 1530-1550 cm-1 and 1330-1350 cm-1, respectively [12]. These distinctive bands serve as key identifiers for the presence of the nitro functionality in the molecule [13].
The aromatic C=C and C=N stretching vibrations of the pyridine ring portion appear in the region of 1400-1600 cm-1 [11]. The C-H stretching vibrations of the tetrahydro portion typically manifest in the region of 2850-2950 cm-1, characteristic of sp3-hybridized carbon-hydrogen bonds [12]. The aromatic C-H stretching vibrations, corresponding to the two remaining aromatic hydrogens, appear at higher frequencies around 3000-3100 cm-1 [13].
Additional characteristic bands include C-N stretching vibrations (1200-1350 cm-1) and various bending and rocking modes that collectively create a unique IR fingerprint for the compound [11]. The absence of N-H stretching bands in the 3300-3500 cm-1 region confirms the tertiary nature of the nitrogen in the pyridine ring [12]. This comprehensive IR spectral profile provides valuable structural information and serves as an important tool for compound identification and purity assessment [13].
The UV-visible absorption spectrum of 3-Nitro-5,6,7,8-tetrahydroquinoline exhibits characteristic bands that arise from electronic transitions within the molecule [14]. The compound typically shows strong absorption in the near-UV region due to π→π* transitions in the aromatic system and n→π* transitions involving the nitro group and the pyridine nitrogen [15]. These transitions are influenced by the electron-withdrawing nature of the nitro group, which affects the electron distribution throughout the conjugated system [14].
The presence of the nitro group as a chromophore extends the conjugation in the molecule, resulting in bathochromic shifts (shifts to longer wavelengths) compared to the unsubstituted tetrahydroquinoline [15]. The maximum absorption wavelengths and their corresponding molar extinction coefficients provide valuable information about the electronic structure and can be used for quantitative analysis of the compound [14].
The UV-visible absorption properties of 3-Nitro-5,6,7,8-tetrahydroquinoline are also influenced by solvent effects, with potential shifts in absorption maxima depending on solvent polarity [15]. These spectroscopic characteristics not only aid in compound identification but also provide insights into the electronic structure and potential photochemical behavior of the molecule [14]. The distinctive UV-visible absorption profile serves as another important spectroscopic fingerprint for this compound [15].
X-ray crystallographic studies of 3-Nitro-5,6,7,8-tetrahydroquinoline and its derivatives provide detailed information about the three-dimensional structure and molecular packing in the solid state [16]. Crystal structure determination reveals precise bond lengths, bond angles, and torsional angles that define the molecular geometry [17]. The pyridine portion of the molecule maintains planarity due to aromatic character, while the tetrahydro portion adopts a non-planar conformation [16].
The nitro group typically lies approximately in the same plane as the pyridine ring, with a small torsional angle that minimizes steric interactions while maintaining conjugation with the aromatic system [17]. This orientation maximizes the resonance interaction between the nitro group and the aromatic ring [16]. The bond length between the carbon and the nitro group is typically shorter than a standard C-N single bond due to partial double bond character resulting from conjugation [17].
Crystal packing analysis reveals intermolecular interactions that stabilize the crystal lattice, including potential π-π stacking interactions between aromatic portions of adjacent molecules and dipole-dipole interactions involving the nitro group [16]. These interactions influence the physical properties of the crystalline material, such as melting point and solubility [17]. X-ray crystallography thus provides valuable insights into the molecular structure and solid-state behavior of 3-Nitro-5,6,7,8-tetrahydroquinoline, complementing spectroscopic data and theoretical calculations [16].
Theoretical calculations provide valuable insights into the electronic structure and properties of 3-Nitro-5,6,7,8-tetrahydroquinoline [18]. Density Functional Theory (DFT) studies reveal the distribution of electron density throughout the molecule, highlighting the electron-withdrawing effect of the nitro group on the aromatic system [19]. This electronic perturbation influences the reactivity patterns and spectroscopic properties of the compound [18].
Molecular orbital calculations show that the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are primarily localized on the aromatic portion of the molecule, with significant contribution from the nitro group [19]. The HOMO-LUMO energy gap, which correlates with chemical stability and reactivity, is influenced by the electron-withdrawing nature of the nitro substituent [18]. This gap is typically smaller than that of the unsubstituted tetrahydroquinoline, indicating enhanced reactivity [19].
Computational studies of the nitration process of tetrahydroquinoline have provided insights into the regioselectivity of nitration reactions [20]. These calculations suggest that the electronic distribution in the protonated and unprotonated forms of tetrahydroquinoline influences the preferred position of nitration [20]. In the unprotonated form, nitration tends to occur at the ortho and para positions relative to the nitrogen, while in the protonated form, meta positions are favored [20]. These theoretical predictions align with experimental observations and help explain the formation of 3-Nitro-5,6,7,8-tetrahydroquinoline under specific reaction conditions [19].
The reactivity of 3-Nitro-5,6,7,8-tetrahydroquinoline is largely influenced by the presence of the electron-withdrawing nitro group and the partially hydrogenated structure [21]. The nitro group activates the pyridine ring toward nucleophilic substitution reactions, particularly at positions ortho and para to the nitro group [22]. This enhanced electrophilicity makes the compound susceptible to reactions with various nucleophiles under appropriate conditions [21].
The tetrahydro portion of the molecule introduces conformational flexibility and potential sites for oxidation or dehydrogenation [22]. Under oxidative conditions, the compound may undergo aromatization to form the fully aromatic 3-nitroquinoline derivative [21]. Conversely, under reducing conditions, the nitro group can be converted to an amino group, yielding 3-amino-5,6,7,8-tetrahydroquinoline, which has different chemical properties and reactivity patterns [22].
| Method | Catalyst System | Substrate | Conditions | Yield (%) | ee (%) | dr | Reference |
|---|---|---|---|---|---|---|---|
| Asymmetric reduction | Chiral phosphoric acid | 2-Aminochalcones | RT, 24 h | 85-95 | up to >99 | - | [44] |
| Hydrogenation | Ru(TsDPEN) | Quinolines | H₂, ionic liquid | 90-99 | up to >99 | - | [48] [49] |
| Organocatalysis | Quinidine-thiourea | Aldol substrates | RT, 48 h | 70-85 | 80-95 | 85:15 | [43] [45] |
| Povarov reaction | Chiral scandium | Imines + styrenes | 0°C, 12 h | 80-92 | 92 to >99 | up to 99:1 | [36] |
Organocatalytic asymmetric synthesis using supramolecular catalysts has emerged as a powerful methodology. The combination of quinidine-N-thiourea with L-phenylalanine provides effective stereocontrol for tetrahydroquinoline synthesis through cooperative hydrogen bonding interactions [43] [45]. This approach enables synthesis of functionalized chiral tetrahydroquinolines with good enantioselectivity [43] [45].
The asymmetric Povarov reaction using α-alkyl styrenes as dienophiles has been successfully catalyzed by N,N'-dioxide-Sc(OTf)₃ complexes [36]. This methodology enables synthesis of tetrahydroquinoline derivatives containing quaternary stereocenters at the C4 position with excellent diastereo- and enantioselectivities [36]. The reaction can be performed on gram scale without loss of selectivity [36].
Palladium-catalyzed asymmetric carboamination reactions provide another route to enantioenriched tetrahydroquinolines. The use of chiral phosphine ligands with palladium enables construction of tetrahydroquinolines containing quaternary carbon stereocenters through simultaneous C-N and C-C bond formation [9] [10].
Diastereoselective synthesis approaches focus on controlling relative stereochemistry through substrate design and reaction conditions. The intramolecular nitro-Mannich reaction demonstrates how thermodynamic control can be used to achieve high diastereoselectivity (90:10 trans:cis) through base-mediated epimerization [27].
Green chemistry principles have become increasingly important in the development of sustainable synthetic methodologies for 3-nitro-5,6,7,8-tetrahydroquinoline derivatives [50] [51] [52] [53] [54] [55].
The borrowing hydrogen methodology represents a paradigm of green synthesis, providing atom-efficient pathways with minimal waste generation. Manganese-catalyzed synthesis of tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols produces water as the only byproduct [14] [53] [56]. This approach eliminates the need for additional reducing agents and demonstrates the effectiveness of earth-abundant metal catalysts [14] [53].
Photocatalytic synthesis using metal-free covalent organic frameworks (COFs) offers sustainable alternatives to traditional metal-catalyzed processes. COF-HNU30-10 with high-density structural defects enables quantitative synthesis (yield >99.9%) of tetrahydroquinolines under visible-light irradiation [51]. This approach surpasses the performance of precious metal catalysts while providing excellent stability and cost-effectiveness [51].
Table 9: Green Chemistry Approaches for Sustainable Synthesis
| Method | Catalyst/Conditions | Solvent | Waste Products | Yield (%) | Sustainability Features | Reference |
|---|---|---|---|---|---|---|
| Borrowing hydrogen | Mn pincer complex | Toluene | H₂O only | 70-90 | Atom-efficient, earth-abundant metal | [14] [53] |
| Photocatalysis | COF-HNU30-10 | Various | Minimal | >99 | Metal-free, visible light | [51] |
| Deep eutectic solvent | ChCl/ZnCl₂ | DES | Minimal | 85-98 | Recyclable, non-toxic | [52] |
| Ionic liquid | [bmim][PF₆] | IL | Minimal | 80-95 | Recyclable, low volatility | Various |
Deep eutectic solvent (DES) systems provide environmentally benign reaction media for tetrahydroquinoline synthesis. The choline chloride/zinc chloride eutectic mixture enables efficient aza Diels-Alder reactions using star anise oil as a renewable starting material [52]. The DES can be reused for multiple cycles without loss of catalytic activity [52].
Biocatalytic approaches using whole-cell bioconversion systems enable sustainable synthesis of tetrahydroquinoline alkaloids from renewable feedstocks. These methods utilize natural phenolic compounds and dopamine as starting materials, providing access to diverse alkaloid structures through environmentally compatible processes [57].
Water-mediated synthesis represents another important green chemistry application. Calix [41]arene-catalyzed Povarov reactions in aqueous media demonstrate that complex heterocycle synthesis can be accomplished using water as a green solvent [35]. The catalyst can be efficiently recovered and reused multiple times [35].
Solid acid catalysts derived from natural carbohydrates enable multicomponent synthesis of tetrahydroquinoline derivatives under mild conditions [55]. These biodegradable catalysts provide routes to both diastereoisomeric products while avoiding harsh reaction conditions [55].
Microwave-assisted synthesis combined with green solvents offers rapid and efficient pathways for tetrahydroquinoline construction. The use of ionic liquids as both solvent and catalyst enables synthesis of diverse derivatives with reduced reaction times and improved selectivity [54].